molecular formula C15H11N3O2 B7910458 N-(2-hydroxyphenyl)quinoxaline-2-carboxamide

N-(2-hydroxyphenyl)quinoxaline-2-carboxamide

Cat. No.: B7910458
M. Wt: 265.27 g/mol
InChI Key: WWDCUHVNQPXTSA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)quinoxaline-2-carboxamide (CAS 1206969-33-6) is an organic compound with a molecular formula of C15H11N3O2 and a molecular weight of 265.27 g/mol . This chemical features a quinoxaline heterocycle linked to a 2-hydroxyphenyl group via a carboxamide bridge, a structure that is of significant interest in medicinal chemistry and chemical biology research. As a member of the quinoxaline carboxamide family, this compound serves as a valuable scaffold for the development of novel bioactive molecules and pharmacological probes . Its structural framework is commonly investigated for potential applications in enzyme inhibition and receptor-binding studies. Researchers utilize this and related compounds as key intermediates in the synthesis of more complex molecular entities for various in vitro research programs. This product is provided with a minimum purity of 95% and is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-hydroxyphenyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14-8-4-3-7-12(14)18-15(20)13-9-16-10-5-1-2-6-11(10)17-13/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDCUHVNQPXTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide typically involves the condensation of 2-hydroxyaniline with quinoxaline-2-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinoxaline-2-carboxamide derivatives with different functional groups, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocycles
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of derivatives that possess distinct chemical properties, making it valuable in organic synthesis.

Material Development
The compound is utilized in developing new materials with enhanced thermal stability and electrical conductivity. Its incorporation into polymers and composites can lead to improved performance characteristics in industrial applications.

Biological Applications

Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has shown activity against specific enzymes, making it a candidate for drug development targeting various biochemical pathways .

Antimicrobial and Anticancer Properties
The compound has been investigated for its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines, including those associated with leukemia and colorectal carcinoma. For instance, quinoxaline derivatives have been shown to inhibit the growth of human cell lines expressing high levels of Pim-1/2 kinases, which are implicated in cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various quinoxaline derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoxaline ring enhanced biological activity .

Case Study 2: Enzyme Inhibition

In vitro evaluations of this compound demonstrated its ability to inhibit Pim-1 and Pim-2 kinases effectively. This inhibition was linked to reduced cell proliferation in cancer models, highlighting the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Quinoxaline-2-Carboxamide Derivatives

Compound Name Substituents Key Features Biological Activity Source
N-(2-Hydroxyphenyl) derivative 2-hydroxyphenyl Hydroxyl group (H-bond donor) Unknown (inference from analogs) -
CF3-substituted 1,4-di-N-oxide CF3 at position 7 Electron-withdrawing group Anti-TB (IC90: 1.07 µM)
QCM-4 3-methoxy, p-tolyl Methoxy (electron-donating), aromatic Antidepressant (forced swim test)
N-(thiophen-2-ylmethyl) Thiophene-methyl Sulfur-containing heterocycle Unknown (structural inference)
Radioiodinated ICF01012 6-iodo, diethylaminoethyl Radioisotope (imaging applications) Diagnostic agent
  • Electron-Withdrawing Groups (EWGs): The CF3, Cl, and F substituents at position 7 in 1,4-di-N-oxide derivatives enhance anti-Mycobacterium tuberculosis activity, with CF3 showing the lowest IC90 (1.07 µM) .
  • Aromatic Substituents: QCM-4 (3-methoxy-N-p-tolyl) demonstrates antidepressant activity, suggesting that electron-donating groups and planar aromatic systems favor CNS target engagement .

Anti-Tubercular Activity

Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with EWGs exhibit potent anti-TB activity. Molecular modeling reveals a pharmacophore comprising aromatic rings, hydrophobic substituents, and hydrogen-bond acceptors/donors, aligning with novobiocin’s DNA gyrase inhibition . In contrast, N-(2-hydroxyphenyl)quinoxaline-2-carboxamide lacks the di-N-oxide moiety, which may reduce anti-TB efficacy but improve solubility.

Antidepressant Activity

Piperazine and aryl-substituted analogs, such as N-(3-chloro-2-methylphenyl)-quinoxaline-2-carboxamide, show efficacy in the forced swim test. The 2-hydroxyphenyl group may mimic these substituents by interacting with serotonin receptors, though direct evidence is lacking .

Biological Activity

N-(2-hydroxyphenyl)quinoxaline-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the hydroxyphenyl group and the carboxamide functionality enhances its biological profile. The compound's structure can be represented as follows:

Chemical Structure C11H10N2O2\text{Chemical Structure }C_{11}H_{10}N_2O_2

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit potent antibacterial and antitubercular activities, making them candidates for treating infections caused by resistant strains .
  • Anticancer Properties : Various studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest significant potency .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against different cell lines:

Cell LineIC50 (µM)Reference
MCF-74.4
HepG25.27
A5496.91
HCT1166.38

Antimicrobial Activity

Table 2 presents findings on the antimicrobial efficacy of quinoxaline derivatives, including this compound:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli0.8

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at various concentrations, revealing an IC50 value of 4.4 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

In vitro studies demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis with an MIC of 0.5 µg/mL. This suggests potential as a therapeutic agent in treating tuberculosis, especially in drug-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline structure significantly affect biological activity. For instance:

  • Hydroxy Substitution : The presence of a hydroxyl group at the para position enhances anticancer activity.
  • Amide Linkage : The carboxamide group is crucial for maintaining cytotoxic properties against cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyphenyl)quinoxaline-2-carboxamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via condensation or amide coupling. A common approach involves reacting quinoxaline-2-carbonyl chloride derivatives (e.g., quinoxaline-2-carbonyl chloride) with 2-aminophenol under controlled conditions. Key parameters include:
  • Solvent Choice : Use anhydrous solvents like dichloromethane or tetrahydrofuran to minimize hydrolysis of the acyl chloride intermediate .
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions .
  • Catalysts : Employ base catalysts (e.g., triethylamine) to neutralize HCl generated during amide bond formation .
    Alternative routes may adapt glyoxylic acid condensation with o-phenylenediamine precursors, as seen in analogous quinoxaline syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Prioritize the following techniques:
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the hydroxyphenyl -OH group (δ 9–10 ppm, broad). The quinoxaline carbonyl carbon typically appears at ~165 ppm in 13C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy to distinguish from impurities .
  • IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Spill Management : Clean spills with absorbent materials (e.g., silica gel) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Address discrepancies via:
  • Systematic Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Cross-Validation : Use complementary techniques (e.g., HPLC for purity analysis alongside NMR) .
  • Data Gap Mitigation : For missing parameters (e.g., logP), apply computational tools like COSMO-RS or experimental shake-flask methods .

Q. What strategies improve the yield of this compound in multi-step syntheses, particularly during amide coupling?

  • Methodological Answer : Optimize yields by:
  • Stoichiometry : Use 1.2–1.5 equivalents of 2-aminophenol to drive the reaction to completion .
  • Activation : Replace acyl chlorides with coupling agents (e.g., HATU) for milder conditions and reduced side products .
  • Purification : Employ gradient chromatography (e.g., 20–80% ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Q. How can ecological risk assessments be conducted for this compound given limited ecotoxicity data?

  • Methodological Answer : Leverage predictive and comparative approaches:
  • QSAR Models : Estimate toxicity using software like ECOSAR or TEST to predict LC50 values for aquatic organisms .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., quinoxaline carboxamides) with known biodegradation pathways .
  • Microcosm Studies : Conduct lab-scale biodegradation tests under aerobic/anaerobic conditions to assess persistence .

Q. What experimental methods are required to evaluate the thermal decomposition and photostability of this compound?

  • Methodological Answer : Use the following protocols:
  • Thermal Analysis : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset temperatures (~200–300°C, if analogous to quinoxaline derivatives) .
  • Photostability Testing : Expose solid samples to UV light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC over 72 hours .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions .

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